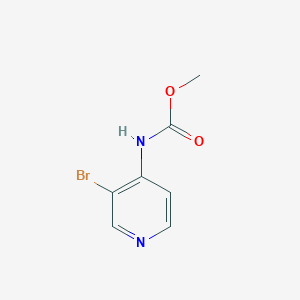
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR is an organic compound with the molecular formula C14H17NO4S and a molecular weight of 295.35 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR typically involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reaction with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would result in the reduced oxazole compound.
科学的研究の応用
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR has several applications in scientific research:
作用機序
The mechanism of action of 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The oxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
類似化合物との比較
Similar Compounds
2-Methyl-5-phenyl-1,3-oxazole: Similar structure but lacks the methanesulfonate group.
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde: Contains an aldehyde group instead of the propyl methanesulfonate.
4-(3-Bromopropyl)-5-methyl-2-phenyl-1,3-oxazole: Similar structure but with a bromopropyl group.
Uniqueness
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR is unique due to the presence of the methanesulfonate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C14H17NO4S |
|---|---|
分子量 |
295.36 g/mol |
IUPAC名 |
3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate |
InChI |
InChI=1S/C14H17NO4S/c1-11-13(9-6-10-18-20(2,16)17)15-14(19-11)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3 |
InChIキー |
RKZMAHQBTQKIBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCCOS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8520453.png)





![Carbamic acid,(3-amino-3'-methoxy[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8520485.png)

![Imidazo[1,5-a]quinoxaline](/img/structure/B8520501.png)


